

# An In-depth Technical Guide to the Chemical Properties of Yellow OB

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Yellow OB**, also known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a monoazo dye.[1] [2] Historically, it was used as a food coloring agent (formerly FD&C Yellow No. 4) but has since been delisted for such applications in many jurisdictions due to toxicological concerns.[1][3] It belongs to the class of azo compounds characterized by the functional group R-N=N-R'. This guide provides a comprehensive overview of the core chemical properties of **Yellow OB** (CAS No. 131-79-3), detailing its physical and chemical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and metabolic pathways.

# **Core Chemical and Physical Properties**

The fundamental properties of **Yellow OB** are summarized below. These data are critical for understanding its behavior in various chemical and biological systems.

Table 1: Summary of Quantitative and Qualitative Data for Yellow OB



Property	Value	Reference(s)
IUPAC Name	1-[(2- methylphenyl)azo]naphthalen- 2-amine	[1]
Synonyms	1-(o-Tolylazo)-2- naphthylamine, C.I. Solvent Yellow 6, Oil Yellow OB	[1][2][4]
CAS Number	131-79-3	[1][3]
Molecular Formula	C17H15N3	[1][5]
Molecular Weight	261.32 g/mol	[1][5]
Appearance	Deep red crystals from alcohol; also reported as bright yellow needles or an orange/yellow powder.	[1][3][4]
Melting Point	122-126 °C	[3]
Solubility	Water: Practically insoluble.[1] Organic Solvents: Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid, and toluene.[1][3][4]	
Decomposition	Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.	[3][4]
Chemical Reactivity	An alcoholic solution turns redder upon the addition of hydrochloric acid (HCl) but remains unchanged by the addition of sodium hydroxide (NaOH).[1][3]	_



# **Experimental Protocols**

Detailed methodologies are essential for the accurate and reproducible determination of chemical properties. The following sections describe standard laboratory protocols applicable to the analysis of **Yellow OB**.

# **Determination of Melting Point (Capillary Method)**

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

- Principle: A small, finely powdered sample is heated slowly in a capillary tube placed inside a
  calibrated heating block. The temperature range from the appearance of the first liquid drop
  to the complete liquefaction of the sample is recorded as the melting point.
- Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Büchi), capillary tubes (sealed at one end), thermometer or digital temperature probe.

#### Procedure:

- Ensure the **Yellow OB** sample is completely dry and finely powdered.
- Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2 3 mm by tapping the tube gently on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 120 °C).



- Carefully observe the sample through the magnifying lens.
- Record the temperature (T<sub>1</sub>) at which the first drop of liquid appears.
- Record the temperature (T2) at which the entire sample has melted into a clear liquid.
- The melting point is reported as the range T<sub>1</sub> T<sub>2</sub>. For a pure substance, this range is typically narrow (0.5-1 °C).

### **Assessment of Solubility**

Solubility is determined to understand the behavior of **Yellow OB** in various solvent systems, which is critical for applications in drug formulation, extraction, and analytical chemistry.

- Principle: A qualitative assessment involves observing the dissolution of a small amount of solute in a given solvent. A quantitative approach, like the shake-flask method, determines the saturation concentration.
- Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge, spectrophotometer (for quantitative analysis).
- Qualitative Procedure:
  - Add approximately 10 mg of Yellow OB to a test tube.
  - Add 1 mL of the desired solvent (e.g., water, ethanol, benzene, glacial acetic acid).
  - Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
  - Visually inspect the mixture for the presence of undissolved solid.
  - Categorize solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all solid remains).[1][3]
- Quantitative Procedure (Shake-Flask Method):
  - Add an excess amount of Yellow OB to a known volume of the solvent in a sealed flask.



- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the solution to settle or centrifuge it to separate the undissolved solid.
- Carefully extract a known volume of the supernatant.
- Dilute the supernatant appropriately and determine the concentration of Yellow OB using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.

# **UV-Visible Spectrophotometry**

This technique is used to determine the wavelength of maximum absorbance ( $\lambda$ max) and quantify the concentration of **Yellow OB** in a solution.

- Principle: A solution of the compound is placed in a spectrophotometer, which passes light of
  varying wavelengths through the sample. The amount of light absorbed at each wavelength
  is measured, generating an absorbance spectrum. According to the Beer-Lambert law,
  absorbance is directly proportional to the concentration of the absorbing species.
- Apparatus: UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.

#### Procedure:

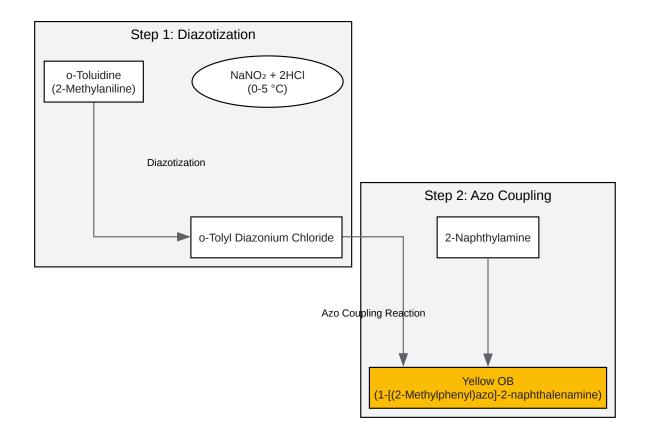
- Prepare a stock solution of Yellow OB of known concentration in a suitable solvent where
  it is soluble (e.g., ethanol).
- From the stock solution, prepare a series of dilutions to create a standard curve.
- Calibrate the spectrophotometer using a blank solution (the pure solvent).
- Measure the absorbance of a diluted sample of Yellow OB across a wavelength range (e.g., 250-600 nm) to identify the λmax. Yellow OB is known to absorb light at wavelengths greater than 290 nm.[3]
- Measure the absorbance of each standard dilution at the determined λmax.



- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of an unknown sample at the λmax and use the calibration curve to determine its concentration.

# **Visualizing Chemical and Analytical Processes**

Diagrams are provided to illustrate the synthesis, metabolic fate, and a typical analytical workflow for **Yellow OB**.



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Caption: Chemical synthesis pathway of Yellow OB.



# Stomach Liver (Metabolism) Hydroxylation, Sulfation, Glucuronidation Elimination Excretion Urine Metabolites Bile Metabolites Feces (82%) Urine (18%)

Metabolic Fate of Yellow OB in Rats/Rabbits

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Caption: Metabolic pathway of Yellow OB. \*Based on studies with 14C-labelled compound.[3]



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Caption: General experimental workflow for HPLC analysis.

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